6-Aminotetramethylrhodamine
Overview
Description
6-Aminotetramethylrhodamine is a chemical compound with the molecular formula C24H23N3O3 . It is used in various applications, including proteomics research .
Molecular Structure Analysis
The molecular structure of 6-Aminotetramethylrhodamine consists of 24 carbon atoms, 23 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms . The InChI string representation of its structure isInChI=1S/C24H23N3O3/c1-26(2)15-6-9-18-21(12-15)29-22-13-16(27(3)4)7-10-19(22)24(18)20-11-14(25)5-8-17(20)23(28)30-24/h5-13H,25H2,1-4H3
. Physical And Chemical Properties Analysis
6-Aminotetramethylrhodamine has a molecular weight of 401.5 g/mol. It has 1 hydrogen bond donor count and 6 hydrogen bond acceptor count. Its rotatable bond count is 2 .Scientific Research Applications
Application in Biomolecular NMR Assignments
Specific Scientific Field
Biomolecular NMR (Nuclear Magnetic Resonance)
Summary of the Application
6-Aminotetramethylrhodamine is used in the study of RNA aptamers. These are RNA molecules capable of binding to a variety of ligands with high specificity and selectivity. The RNA aptamer TMR-3 binds to the fluorescent ligand tetramethylrhodamine (TMR) in complex with the ligand 5-carboxy-tetramethylrhodamine (5-TAMRA) .
Methods of Application or Experimental Procedures
The NMR resonance assignment of an RNA aptamer binding to the fluorescent ligand tetramethylrhodamine (TMR) in complex with the ligand 5-carboxy-tetramethylrhodamine (5-TAMRA) is presented as a starting point for a high-resolution structure determination using NMR spectroscopy in solution .
Results or Outcomes
The structures of RNA aptamers and aptamer ligand complexes constitute the starting point for rational function directed optimization approaches .
Application in Food Safety
Specific Scientific Field
Food Safety
Summary of the Application
6-Aminotetramethylrhodamine is used in the detection of aflatoxin B1 (AFB1) in foodstuffs. AFB1 is a potent carcinogen and a major risk factor for liver cancer. Early and accurate detection of AFB1 is crucial for food safety .
Methods of Application or Experimental Procedures
A 5-aminotetramethylrhodamine (NH2-Rh)-decorated gold–silver core–shell nanoparticles (Au@Ag CSNPs) sensor based surface enhanced Raman scattering (SERS) strategy is used, with Hg (II) as the media. The principle of the work is based on the selective interaction of Hg (Ⅱ) media with AFB1 via carbonyl oxygen atoms to inhibit the aggregation of NH2-Rh-Au@Ag CSNPs sensor .
Results or Outcomes
Under the optimized experimental conditions, a detection limit of 0.03 ng·mL−1 was obtained with a correlation coefficient R2 = 0.9895 within the dynamic range of 0.1–5.0 ng·mL−1 .
properties
IUPAC Name |
5-amino-3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-26(2)15-6-9-18-21(12-15)29-22-13-16(27(3)4)7-10-19(22)24(18)20-11-14(25)5-8-17(20)23(28)30-24/h5-13H,25H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHAMIDYODLAKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)N)C(=O)O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402169 | |
Record name | 6-Aminotetramethylrhodamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminotetramethylrhodamine | |
CAS RN |
159435-10-6 | |
Record name | 6-Aminotetramethylrhodamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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